DiFMUP
Description
Historical Context of Fluorogenic Phosphatase Substrates
The accurate measurement of phosphatase activity is crucial for understanding numerous cellular signaling processes. Early methods for measuring protein phosphatases date back to at least 1953 thelabrat.com.
Evolution from Methylumbelliferyl Phosphate (B84403) (MUP) to DiFMUP
For many years, 4-methylumbelliferyl phosphate (MUP) served as a widely adopted fluorogenic substrate for phosphatase detection, particularly in fluorescence-detected ELISAs and hybridization assays fishersci.cominterchim.fr. Upon dephosphorylation, MUP yields 4-methylumbelliferone (B1674119) (MU), a highly fluorescent product thelabrat.com. However, a notable limitation of MUP is that its reaction product, MU, exhibits optimal fluorescence only at alkaline pH, typically above 9 (with a pKa of approximately 7.8-7.9) thelabrat.comfishersci.cominterchim.frnih.govthermofisher.comthermofisher.com. This characteristic restricts MUP's utility for continuous assays, especially for phosphatases that function optimally at neutral or acidic pH fishersci.cominterchim.frthermofisher.comthermofisher.com.
To overcome these limitations, Molecular Probes (now part of Thermo Fisher Scientific) developed this compound (6,8-difluoro-4-methylumbelliferyl phosphate) fishersci.comthermofisher.comthermofisher.comthermofisher.com. This compound is a fluorinated derivative of MUP, specifically featuring two fluorine atoms at the 6 and 8 positions of the umbelliferone (B1683723) moiety fishersci.comvulcanchem.com. This structural modification was engineered to improve the spectral properties and utility of the substrate.
Advantages of this compound over Predecessor Substrates
This compound offers several significant advantages over its predecessor, MUP, making it a superior choice for a wide range of phosphatase assays:
Lower pKa of Hydrolysis Product: The most critical advantage of this compound is that its hydrolysis product, 6,8-difluoro-4-methylumbelliferone (DiFMU), possesses a significantly lower pKa (approximately 4.7-4.9) compared to MUP's product (pKa ~7.8-7.9) thelabrat.comfishersci.comnih.govthermofisher.comthermofisher.comthermofisher.comvulcanchem.comaatbio.com. This low pKa allows DiFMU to remain highly fluorescent at neutral and even moderately acidic pH levels, enabling the continuous assay of acid phosphatases, which was not feasible with MUP thelabrat.comfishersci.cominterchim.frthermofisher.comthermofisher.comthermofisher.comvulcanchem.comaatbio.comfishersci.nofishersci.com.
Higher Fluorescence Quantum Yield: DiFMU exhibits a higher fluorescence quantum yield (0.89) than MU (0.63) thelabrat.comthermofisher.com. This property directly translates to increased sensitivity in both acid and alkaline phosphatase measurements thelabrat.comthermofisher.com.
Enhanced Sensitivity: The increased quantum yield and favorable pKa contribute to this compound's superior sensitivity. For instance, this compound has been reported to be approximately 100 times more sensitive than MUP for detecting prostatic acid phosphatase activity at pH 5.5 thermofisher.comthermofisher.com. It facilitates the detection of enzyme concentrations in the nanomolar range, significantly improving assay detection limits vulcanchem.comacs.org.
Continuous Assay Capability: Unlike MUP, which often requires the addition of an alkaline stop solution to maximize fluorescence, this compound allows for direct, continuous, and real-time monitoring of phosphatase activity thelabrat.comthermofisher.comthermofisher.comvulcanchem.comaatbio.comacs.orgmedchemexpress.comnih.gov. This eliminates the need for endpoint basification, simplifying assay protocols and providing kinetic data nih.gov.
Reduced Photobleaching: The fluorination of the umbelliferone moiety in this compound also contributes to reduced susceptibility to photobleaching effects, enhancing the stability of the fluorescent signal during prolonged measurements thelabrat.com.
Broad pH Compatibility: this compound is effective across a broad pH range, typically from pH 3.5 to 8.0, making it a versatile substrate for various phosphatases with different pH optima vulcanchem.com.
Improved Kinetic Parameters: Studies have shown that this compound can provide superior kinetic parameters for certain enzymes, such as protein histidine phosphatase 1 (PHPT1), when compared to other substrates like p-nitrophenyl phosphate (pNPP) acs.org.
The comparative properties of MUP and this compound are summarized in the table below:
Table 1: Comparative Properties of MUP and this compound
| Property | MUP (4-Methylumbelliferyl Phosphate) | This compound (6,8-Difluoro-4-methylumbelliferyl Phosphate) | References |
| Hydrolysis Product | 4-Methylumbelliferone (MU) | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | thelabrat.comvulcanchem.com |
| Product pKa | ~7.8 - 7.9 | ~4.7 - 4.9 | thelabrat.comfishersci.comnih.govthermofisher.comthermofisher.comvulcanchem.com |
| Optimal Fluorescence pH | Alkaline (pH > 9) | Neutral to Moderately Acidic (pH 3.5-8.0) | fishersci.comthermofisher.comthermofisher.comvulcanchem.com |
| Fluorescence Quantum Yield | 0.63 | 0.89 | thelabrat.comthermofisher.com |
| Assay Type | Endpoint (requires pH adjustment) | Continuous, Real-time | thelabrat.comthermofisher.comthermofisher.comacs.org |
| Sensitivity | Lower | Higher (e.g., ~100x for PAP at pH 5.5) | thermofisher.comthermofisher.comvulcanchem.comacs.org |
| Photobleaching | More susceptible | Reduced susceptibility | thelabrat.com |
| Excitation/Emission Maxima | ~358/450 nm | ~358/450 nm (or 358/455 nm) | fishersci.cominterchim.frvulcanchem.comaatbio.comfishersci.nofishersci.combpsbioscience.comaatbio.combertin-bioreagent.com |
Significance of this compound in Biochemical and Chemical Biology Research
This compound's enhanced properties have cemented its role as a significant tool in biochemical and chemical biology research. It is widely recognized as a highly effective fluorogenic substrate for the detection and quantification of diverse phosphatase activities medchemexpress.combertin-bioreagent.com. Its suitability for fast and sensitive assays, even under low pH conditions, makes it particularly valuable bpsbioscience.com.
The compound is extensively utilized in high-throughput screening (HTS) applications, especially for identifying modulators of phosphatase activity under physiological conditions nih.govthermofisher.combenthamopenarchives.comresearchgate.net. This compound serves as a substrate for a broad spectrum of phosphatases, including acid phosphatases (e.g., prostatic acid phosphatase (PAP)), protein phosphatases such as protein histidine phosphatase 1 (PHPT1), protein serine/threonine phosphatase 2A (PP2A), protein phosphatase 1 (PP1), and SHP-2 fishersci.comthermofisher.comthermofisher.comaatbio.comacs.orgmedchemexpress.comnih.govbertin-bioreagent.comresearchgate.netnih.govuni-hamburg.de. The ability to perform continuous assays with this compound provides real-time kinetic data, offering deeper insights into enzyme mechanisms and inhibitor interactions nih.gov.
Beyond in vitro assays, this compound has found application in advanced molecular imaging techniques. For instance, its fluorinated structure allows for its use in 19F magnetic resonance spectroscopic imaging (19FMRSI) for the non-invasive, quantitative imaging of alkaline phosphatase activity in bone tissue researchgate.netresearchgate.net. This demonstrates its utility not only in fundamental enzymatic studies but also in developing novel diagnostic and research tools.
Research Scope and Aims of this compound Studies
The research scope involving this compound is broad, aiming to leverage its superior fluorogenic properties for various scientific objectives:
Enzyme Characterization and Inhibitor Screening: A primary aim of this compound studies is the comprehensive characterization of various phosphatases, including protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases nih.govnih.gov. Its high sensitivity and continuous assay capability make it ideal for screening and identifying novel small-molecule inhibitors of these enzymes, which are crucial for drug discovery efforts acs.orgnih.gov. Researchers investigate the kinetic behavior and binding modes of such inhibitors using this compound-based assays nih.gov.
Assay Optimization and Validation: A significant focus is on developing and optimizing robust and validated protocols for assaying specific phosphatase activities. This includes determining optimal buffer conditions, enzyme concentrations, and substrate concentrations to achieve reliable and sensitive measurements acs.org.
High-Throughput Applications: this compound is central to the development of high-throughput screening assays designed to rapidly identify potential therapeutic compounds that modulate phosphatase activity nih.govbenthamopenarchives.comresearchgate.net. The goal is to accelerate the discovery of new drug candidates by enabling efficient screening of large compound libraries.
Understanding Biological Roles: By providing a sensitive and continuous readout of phosphatase activity, this compound facilitates a deeper understanding of the biological roles of these enzymes in various physiological and pathological processes acs.org.
Advanced Imaging and Diagnostics: The unique properties of this compound, particularly its fluorination, are being explored for quantitative molecular imaging applications, such as assessing bone cell activity in vivo researchgate.netresearchgate.net. This aims to develop non-invasive methods for monitoring enzyme activity in complex biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-43-7 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Basis of Difmup Fluorogenicity
Enzymatic Hydrolysis of DiFMUP
This compound functions as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs), serine and threonine phosphatases, alkaline phosphatases (AP), and acid phosphatases. nih.govfishersci.cawikipedia.orgwikipedia.orguni.lunih.govnih.govnih.govnih.gov The enzymatic activity of these phosphatases initiates the fluorogenic process.
The fundamental step in this compound's fluorogenicity is the enzymatic hydrolysis of its phosphate (B84403) group. nih.govfishersci.cawikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov In its phosphorylated state, this compound is non-fluorescent or exhibits very low fluorescence. This suppressed fluorescence is due to the "caging" of the hydroxyl group of the umbelliferone (B1683723) moiety by the phosphate, which interferes with the intramolecular charge transfer (ICT) process essential for fluorescence in coumarin (B35378) derivatives. nih.govfishersci.ca Upon dephosphorylation by a phosphatase, the phosphate group is cleaved, thereby exposing a free hydroxyl group on the coumarin structure. nih.govfishersci.ca This newly exposed hydroxyl group acts as a strong electron donor within the coumarin's donor-π-acceptor (D-π-A) system, effectively recovering the ICT process and leading to a significant increase in fluorescence emission. nih.govfishersci.ca
The direct product of the enzymatic dephosphorylation of this compound is 6,8-difluoro-7-hydroxy-4-methylcoumarin, commonly known as DiFMU. nih.govfishersci.cawikipedia.orgwikipedia.orguni.lunih.gov This molecule is the highly fluorescent species responsible for the signal observed in this compound-based assays. DiFMU exhibits characteristic absorption and emission maxima, typically around 358 nm for excitation and 450-455 nm for emission. wikipedia.orguni.lunih.govnih.govnih.govnih.govnih.gov These spectral properties make DiFMU compatible with standard fluorescence plate readers. fishersci.ca
Phosphate Group Cleavage and Fluorophore Release
Fluorination Effects on Spectroscopic Properties
The strategic incorporation of fluorine atoms into the umbelliferone scaffold is a key design feature that significantly enhances this compound's performance compared to its non-fluorinated counterparts, such as 4-methylumbelliferyl phosphate (MUP).
A critical effect of the fluorine atoms at the 6 and 8 positions of the umbelliferone moiety is the substantial reduction of the pKa of the phenolic hydroxyl group in the dephosphorylated product, DiFMU. The pKa of DiFMU is approximately 4.5-4.9. nih.govnih.govnih.govfishersci.canih.govnih.govfishersci.bewikipedia.orgnih.gov This is a marked difference from the pKa of 4-methylumbelliferone (B1674119) (MU), the product of MUP hydrolysis, which is around 7.8-8.0. nih.govnih.govnih.govfishersci.canih.govfishersci.bewikipedia.orgnih.gov This lowered pKa means that DiFMU exists predominantly in its deprotonated, highly fluorescent phenolate (B1203915) form even at moderately acidic pH values. nih.govnih.gov
The reduced pKa of DiFMU is pivotal for its application in continuous enzyme assays. Unlike MU, which requires an alkaline pH (typically >8.0) to maximize its fluorescence signal, DiFMU maintains strong fluorescence emission across a broader pH range, including acidic conditions (e.g., pH 3.5-5.5 or 5.0-8.0). nih.govnih.govnih.govnih.govfishersci.canih.govnih.govfishersci.cafishersci.benih.gov This characteristic is particularly advantageous for studying phosphatases that are optimally active at neutral or acidic pH, such as prostatic acid phosphatase (PAP). fishersci.canih.govnih.govfishersci.canih.gov The ability to monitor fluorescence continuously without the need for an alkaline stop solution simplifies assay protocols and enables real-time kinetic measurements, which is not feasible with MUP-based assays under these conditions. nih.govnih.govfishersci.canih.govfishersci.cafishersci.bewikipedia.orgnih.gov DiFMU offers superior detection sensitivity in the pH 5-8 range compared to 7-hydroxy-4-methylcoumarin. nih.gov
Influence on pKa of the Hydroxyl Group in DiFMU
Quantum Yield Considerations in this compound-based Assays
The combined effects of efficient enzymatic cleavage, a low pKa, and a high quantum yield make this compound a highly sensitive and versatile fluorogenic substrate for a wide array of phosphatase assays, allowing for continuous and accurate measurements even under acidic conditions.
Difmup As a Versatile Substrate for Phosphatase Enzyme Assays
General Principles of Continuous Phosphatase Activity Detection
DiFMUP is a synthetic fluorogenic substrate designed for the continuous monitoring of phosphatase activity. In its phosphorylated state, this compound exhibits low fluorescence. Upon hydrolysis by a phosphatase enzyme, the phosphate (B84403) group is cleaved, releasing 6,8-difluoro-4-methylumbelliferone (DiFMU), a highly fluorescent product labsolu.cafishersci.combenthamopenarchives.com. The increase in fluorescence intensity is directly proportional to the amount of DiFMU generated, allowing for real-time kinetic measurements of enzyme activity labsolu.cafishersci.com.
A key advantage of this compound over earlier substrates like 4-methylumbelliferyl phosphate (MUP) lies in the spectral properties of its hydrolysis product. DiFMU possesses a significantly lower pKa (approximately 4.7-4.9) compared to 4-methylumbelliferone (B1674119) (MUP's product), which has a pKa of about 7.8-8 fishersci.comthermofisher.comnih.gov. This low pKa ensures that DiFMU is highly fluorescent across a broad pH range, including acidic and neutral conditions, without requiring an alkaline pH adjustment for detection fishersci.comthermofisher.comnih.gov. This characteristic makes this compound particularly suitable for continuous assays of phosphatases that have optimal activity at non-alkaline pH fishersci.comthermofisher.com.
Furthermore, DiFMU exhibits a higher fluorescence quantum yield (approximately 0.89) compared to 4-methylumbelliferone (approximately 0.63) thermofisher.com. This higher quantum yield contributes to increased assay sensitivity thermofisher.com. The excitation and emission maxima of DiFMU are typically around 358 nm and 450-455 nm, respectively fishersci.comacs.orgresearchgate.net. The fluorination of the methylumbelliferone core also enhances its photostability, reducing susceptibility to photobleaching effects nih.gov.
The continuous nature of this compound-based assays provides several benefits, including decreased substrate preparation time, real-time kinetic data, and high sensitivity, making them adaptable for high-throughput screening (HTS) applications fishersci.comnih.gov.
Application Across Diverse Phosphatase Classes
This compound's unique characteristics enable its application as a versatile substrate for a wide array of phosphatase enzyme classes.
Alkaline Phosphatases (ALP)
This compound serves as an effective fluorogenic substrate for alkaline phosphatases (ALP). While MUP is also commonly used for ALP, this compound offers increased sensitivity for both acid and alkaline phosphatase measurements due to its high fluorescence quantum yield thermofisher.com. Studies have demonstrated ALP-mediated hydrolysis of this compound in various contexts, including osteoblastic cells and bone tissue, highlighting its utility in biological imaging and research related to bone metabolism. This compound can be assayed in ALP buffer at alkaline pH (e.g., pH 9.8) or in tissue culture medium at physiological pH.
Acid Phosphatases
This compound is particularly advantageous for the continuous assay of acid phosphatases fishersci.comthermofisher.comnih.gov. Unlike MUP, whose product requires an alkaline pH for maximum fluorescence, this compound's hydrolysis product, DiFMU, has a low pKa, allowing for sensitive detection at acidic and neutral pH values optimal for these enzymes fishersci.comthermofisher.comnih.gov. For instance, this compound has been shown to be approximately 100 times more sensitive than MUP for the detection of prostatic acid phosphatase (PAP) activity at pH 5.5 benthamopenarchives.comthermofisher.comnih.gov. This superior performance at acidic pH makes this compound an excellent substrate for studying enzymes like PAP, which are often implicated in various physiological and pathological processes benthamopenarchives.com.
Table 1: Comparative Properties of this compound and MUP Hydrolysis Products
| Property | DiFMU (from this compound) | 4-Methylumbelliferone (from MUP) | Reference |
| pKa | ~4.7 - 4.9 | ~7.8 - 8.0 | fishersci.comthermofisher.comnih.gov |
| Fluorescence Quantum Yield | ~0.89 | ~0.63 | thermofisher.com |
| Sensitivity (PAP, pH 5.5) | ~100x higher | Baseline | benthamopenarchives.comthermofisher.com |
| Excitation Maxima (nm) | ~358 | ~358 | fishersci.comacs.org |
| Emission Maxima (nm) | ~450-455 | ~450 | fishersci.comacs.org |
Protein Tyrosine Phosphatases (PTPs)
This compound is a widely utilized fluorogenic substrate for protein tyrosine phosphatases (PTPs) labsolu.cafishersci.com. PTPs play critical roles in cell signaling by dephosphorylating tyrosine residues on proteins. Assays employing this compound are significantly more sensitive than absorbance-based assays, often requiring 1-2 orders of magnitude less enzyme (nanomolar to sub-nanomolar concentrations) nih.gov. This high sensitivity facilitates high-throughput screening (HTS) for PTP activity modulators thermofisher.comnih.gov. This compound can be used to monitor a variety of PTPs, including PTP-1B, CD-45, LYP (PTPN22), and SHP2 thermofisher.com.
Table 2: Kinetic Parameters (Km) of this compound with Select Phosphatases
| Phosphatase Class | Specific Enzyme | Km (µM) | Reference |
| Acid Phosphatase | Prostatic Acid Phosphatase | 918 | benthamopenarchives.com |
| Serine/Threonine Phosphatase | PP5c | 141 ± 10.7 | |
| Protein Tyrosine Phosphatase | PTP1B | 9 ± 2 (or 5.5) | |
| Protein Histidine Phosphatase | PHPT1 | 220 ± 30 | acs.org |
Serine/Threonine Phosphatases (PP-1, PP-2A, PP-2B, PP5c)
This compound is a versatile substrate for the continuous assay of serine/threonine phosphatases, including major cellular enzymes like Protein Phosphatase 1 (PP-1), Protein Phosphatase 2A (PP-2A), and Protein Phosphatase 2B (PP-2B, calcineurin) fishersci.comthermofisher.com. The use of this compound in these assays allows for real-time kinetic data collection and offers advantages over traditional colorimetric or radioactive methods fishersci.combenthamopenarchives.com. For instance, this compound-based assays for serine/threonine phosphatases are compatible with nonionic detergents and are insensitive to free phosphate, simplifying sample processing. Research has shown this compound to be an effective substrate for PP5c, with a reported Km of 141 ± 10.7 µM.
Protein Histidine Phosphatases (PHPT1)
This compound has been identified as a suitable substrate for protein histidine phosphatases (PHPT1), a distinct class of phosphatases. Unlike commonly used artificial substrates such as p-nitrophenyl phosphate (pNPP) or MUP, which are not recognized by PHPT1, this compound is processed by this enzyme. An optimized assay protocol utilizing this compound for PHPT1 activity has been developed, demonstrating significantly improved kinetic parameters and higher sensitivity compared to previous methods acs.org. The reported Km for PHPT1 with this compound is 220 ± 30 µM, and it requires a lower enzyme concentration (109 nM) compared to pNPP assays (2.4 µM) acs.org.
Cdc14 Phosphatases
This compound is an effective substrate for measuring the endogenous phosphatase activity of Cdc14, a crucial enzyme involved in mitotic exit in Saccharomyces cerevisiae wikipedia.orgfishersci.pt. The presence of two aryl groups in this compound confers a higher substrate affinity for Cdc14 compared to other substrates, and the high quantum yield of its hydrolysis product makes it an excellent choice for assaying Cdc14 activity even at endogenous levels wikipedia.orgfishersci.pt.
Research has utilized this compound to conduct detailed kinetic studies of Cdc14 phosphatases. For instance, burst kinetic analysis of the Cdc14-catalyzed hydrolysis of this compound has been performed at pH 7 and 30 °C, revealing biphasic reaction progress curves characterized by a rapid burst phase followed by a slower linear phase fishersci.pt. This compound has also been instrumental in evaluating the phosphatase activity of various Cdc14 variants, including wild-type Cdc14 and the D253A mutant fishersci.pt. Furthermore, studies on Schizosaccharomyces pombe Cdc14-like phosphatase (Clp1) and its variants, such as Clp1-C286S, Clp1-6A, and Clp1-7A, have employed this compound to determine their phosphatase activities citeab.com. Observations suggest that Cdc14 enzymes possess an intramolecular pseudosubstrate motif that can interact with the active site, influencing kinetic parameters when this compound is used as a substrate transcriptionfactor.org. At high substrate concentrations, substrate inhibition of ScCdc14 has been reported, potentially due to competitive binding between the incoming this compound substrate and the enzyme's SLiCE motif at the phosphoenzyme stage of the catalytic cycle transcriptionfactor.org.
Kinetic Characterization of Phosphatase-DiFMUP Interactions
This compound is extensively employed in the kinetic characterization of phosphatase-substrate interactions, enabling the determination of key enzyme parameters.
Determination of Michaelis-Menten Parameters (K_m, k_cat)
The fluorogenic nature and favorable kinetic properties of this compound make it a preferred substrate for determining Michaelis-Menten parameters such as K_m (Michaelis constant) and k_cat (turnover number) for a range of phosphatases fishersci.fi. These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency.
The table below summarizes experimentally determined kinetic parameters for various phosphatases using this compound:
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Source |
| Protein Histidine Phosphatase 1 (PHPT1) | 220 ± 30 | 0.39 ± 0.02 | 1800 ± 200 | Optimized: 50 mM HEPES, pH 8.0, 10 mM NaCl, 0.01% Brij 35, 500 µM DTT, 37 °C | fishersci.finih.govfishersci.ca |
| PHPT1 (unoptimized) | 230 ± 40 | 0.44 ± 0.03 | 1900 ± 400 | Unoptimized: 50 mM HEPES, pH 8.0, 500 µM DTT, 37 °C | nih.gov |
| Prostatic Acid Phosphatase (PAP) | 918 | Not specified | Not specified | 50 mM HEPES pH 7.0, 1 mM EDTA, 100 ug/ml BSA | nih.gov |
| Protein Phosphatase 1 (PP1c) | 91 | Not specified | Not specified | 50 µM this compound, 30 min incubation | wikipedia.org |
| SHP2 (Protein Tyrosine Phosphatase) | 70 | 4.5 (270 min⁻¹) | 65 (3.9 µM⁻¹min⁻¹) | pH 6 | wikipedia.org |
| PTP1B (Protein Tyrosine Phosphatase) | 15-20 (approx.) | Not specified | Not specified | 50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA, 100 mM NaCl, 0.01% Triton X-100, 37 °C | fishersci.fi |
For PHPT1, this compound has been shown to be a significantly more effective substrate compared to p-nitrophenylphosphate (pNPP), with reported k_cat of 0.35 s⁻¹, K_m of 7.4 mM, and k_cat/K_m of 47 M⁻¹s⁻¹ for pNPP nih.gov. The higher sensitivity of this compound also allowed for the detection of DUSP26-C catalytic activity, which was not observed with the pNPP assay fishersci.fi.
Considerations for Reaction Rate and Sensitivity
This compound's fluorogenic mechanism, where the dephosphorylated product DiFMU exhibits strong fluorescence, allows for continuous and highly sensitive detection of phosphatase activity fishersci.fifishersci.ca. This characteristic makes this compound assays typically one to two orders of magnitude more sensitive than absorbance-based assays that utilize substrates like pNPP, thereby requiring substantially lower enzyme concentrations, often in the low nanomolar to subnanomolar range nih.gov. For instance, only 109 nM of PHPT1 enzyme was needed for detection with this compound, a significant improvement over the 2.4 µM required for pNPP-based assays nih.govfishersci.ca. This compound is also approximately 100 times more sensitive than MUP for detecting prostatic acid phosphatase activity at pH 5.5 nih.gov.
A key factor contributing to this compound's versatility is the low pKa of its hydrolysis product, DiFMU (approximately 4.5 to 4.9) nih.govfishersci.fifishersci.nlfishersci.seeasychem.orgwikipedia.org. This property ensures sustained fluorescence emission even under acidic conditions (pH 3.5–5.5), enabling continuous monitoring of acid phosphatases, which is not feasible with MUP due to its product requiring alkaline pH for optimal fluorescence nih.govfishersci.fifishersci.nlfishersci.seeasychem.org. Furthermore, DiFMU boasts a higher fluorescence quantum yield (0.89) compared to MUP's product (0.63) nih.govfishersci.nlwikipedia.org. The fluorination of the umbelliferone (B1683723) moiety also enhances resistance to photobleaching effects without significantly altering the extinction coefficient or excitation/emission maxima fishersci.nl.
To ensure accurate kinetic measurements, the enzyme concentration should be chosen such that no more than 10-15% of the substrate is depleted during the reaction, maintaining initial velocity conditions nih.gov. Typical this compound concentrations in assays range from 100 to 500 µM, although concentrations as low as 12 µM and as high as 1 mM have been employed wikipedia.org. Increasing the concentration of the fluorescent product can also help mitigate compound spectral interference nih.gov.
Impact of Environmental Factors on Kinetic Parameters
Environmental factors significantly influence the kinetic parameters of phosphatase-DiFMUP interactions, necessitating careful optimization of assay conditions.
pH: The optimal pH for phosphatase activity varies depending on the enzyme. Protein tyrosine phosphatases (PTPs) generally exhibit peak activities between pH 5.5 and 6.5 nih.gov. This compound's product, DiFMU, with its low pKa, is particularly advantageous for continuously monitoring acid phosphatases at their optimal acidic pH fishersci.fifishersci.nlfishersci.seeasychem.org. For example, prostatic acid phosphatase activity is commonly measured at pH 5.5 nih.gov, while PHPT1 activity has been assessed at pH 8.0 nih.govfishersci.ca.
Reducing Agents: Many phosphatases, particularly protein histidine phosphatase 1 (PHPT1), demonstrate enhanced activity in a reducing environment nih.govfishersci.ca. Dithiothreitol (B142953) (DTT) is a commonly used reducing agent; for instance, 500 µM DTT increased PHPT1 activity by 40% fishersci.fi. Other reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and β-mercaptoethanol (BME) have shown similar beneficial effects fishersci.fi. DTT concentrations can play a critical role, with PHLPP1 activity showing a maximal threefold increase at low DTT concentrations (below 3 mM) americanelements.com. Standard PTP assays often include DTT at concentrations such as 1.67 mM for GST-LYP or 1 mM for PTP1B fishersci.finih.gov.
Metal Ions: The activity of some phosphatases can be significantly affected by metal ions. PHPT1, for example, is inhibited by transition metal ions such as zinc(II) and copper(II) nih.govfishersci.ca. Inhibition studies have determined IC50 values for PHPT1 with zinc(II) at 25 ± 1 µM (and a second site at 490 ± 20 µM) and with copper(II) at 500 ± 20 µM nih.govfishersci.ca. Nickel chloride (NiCl2) is also included in some protein phosphatase 2A (PP2A) assays nih.gov.
Detergents/Stabilizers: Detergents and other stabilizing agents are often incorporated into this compound assay protocols to maintain enzyme stability and prevent non-specific interactions. Brij 35, at a concentration of 0.01%, has been shown to minimize aggregation and non-specific binding in PHPT1 assays nih.govfishersci.ca. Similarly, 0.005% Tween-20 is recommended for PTP assays to stabilize the protein, prevent adhesion to microtiter well walls, and reduce the likelihood of promiscuous, aggregate-based inhibition nih.gov. Bovine serum albumin (BSA) can serve as a detergent substitute for enzyme stabilization nih.gov, although it has been observed to decrease PHPT1 activity by 35% in Tris·HCl buffer nih.govfishersci.ca. Some prostatic acid phosphatase (PAP) assays utilize 100 µg/mL fatty acid-free BSA nih.gov.
Temperature: Reaction temperature is a critical environmental factor influencing enzyme kinetics. Fluorescence measurements for PHPT1 assays are typically conducted at 37 °C nih.govfishersci.ca. For phosphatases like PHLPP1 and PHLPP2, the dephosphorylation rate increases with temperature up to a plateau, beyond which the enzyme activity declines due to heat denaturation. The optimal temperature for PHLPP2 activity, for instance, falls between 40 and 50 °C americanelements.com. Prostatic acid phosphatase measurements are often performed at room temperature nih.gov.
Ionic Strength: Maintaining a constant ionic strength in the reaction mixture is important for consistent enzyme activity. Sodium chloride (NaCl) is commonly used to adjust ionic strength nih.govfishersci.ca. While varying NaCl concentrations from 1 to 500 mM had no effect on the dephosphorylation rates of PHLPP1 or PHLPP2 americanelements.com, it is an integral component of optimized buffer systems for other phosphatases, such as 10 mM NaCl for PHPT1 fishersci.finih.govfishersci.ca and 50 mM NaCl for general PTP assays fishersci.at.
Optimization of this compound Assay Protocols
Optimizing this compound assay protocols is essential for achieving reliable and sensitive measurements of phosphatase activity. This involves careful consideration of buffer composition, ionic strength, and other additives.
Buffer Conditions and Ionic Strength
General guidelines for optimizing this compound assay protocols include avoiding phosphate-containing buffers, as they can interfere with the assay, and preparing fresh buffer for each experiment to prevent an increase in background activity over time wikipedia.orgwikipedia.org. Optimal buffer conditions should be determined by testing various pH values, concentrations, and ionic strengths nih.gov.
Specific buffer compositions and additives have been identified for different phosphatases to maximize their activity and assay performance:
Protein Histidine Phosphatase 1 (PHPT1): An optimized buffer consists of 50 mM HEPES, pH 8.0, supplemented with 10 mM NaCl, 0.01% Brij 35, and 500 µM DTT fishersci.finih.govfishersci.ca.
Prostatic Acid Phosphatase (PAP): Assays can be performed in 50 mM HEPES pH 7.0, containing 1 mM EDTA and 100 µg/mL fatty acid-free BSA nih.gov. Alternatively, 100 mM sodium acetate (B1210297) at pH 5.5 is also used nih.gov.
Protein Tyrosine Phosphatases (PTPs): A common standard buffer is 50 mM Bis-Tris at pH 6.0, often with 50 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20, and 1 mM DTT nih.govfishersci.at. Tris buffer at pH 7.4 can also be utilized fishersci.at. For inhibition assays, it is advisable to avoid buffers containing sulfonic acids like HEPES, as they may compete with inhibitor binding at the active site fishersci.at.
Protein Phosphatase 2A (PP2A): Protocols often specify 50 mM Tris-HCl, pH 7.0, and 0.1 mM CaCl2 nih.govwikipedia.org. Some assays also include 1 mM NiCl2, 125 µg/mL bovine serum albumin (BSA), and 0.05% Tween 20 nih.gov.
PRL-3: Assays typically use 10 mM Tris−HCl (pH 7.5) and 15 mM NaCl, along with high concentrations of a reducing agent fishersci.fi.
PTP1B: An assay buffer containing 50 mM Hepes/Na+, pH 7.4, 0.1 mM TCEP, 1 mM NTA, and 0.01% (v/v) Triton X-100 has been used wikipedia.org.
Alkaline Phosphatase: A 50 mM Tris/0.1% BSA buffer at pH 8.0 is commonly employed fishersci.nl.
The ionic strength of the assay solution is often adjusted by the addition of sodium chloride (NaCl) nih.gov. For example, 10 mM NaCl is part of the optimized buffer for PHPT1 fishersci.finih.govfishersci.ca, and 15 mM NaCl is used for PRL-3 assays fishersci.fi. While varying NaCl concentrations from 1 to 500 mM had no impact on the dephosphorylation rates of PHLPP1 or PHLPP2 americanelements.com, its inclusion is crucial for maintaining consistent conditions in many this compound-based phosphatase assays.
High Throughput Screening Hts Applications of Difmup
Screening for Phosphatase Modulators
DiFMUP-based assays are instrumental in the discovery of compounds that either activate or inhibit phosphatase enzymes. The change in fluorescence upon substrate hydrolysis provides a quantifiable signal that can be used to assess the impact of test compounds on enzyme activity nih.govbenthamopenarchives.com.
This compound has been successfully employed in screening chemical libraries for the identification of enzyme activators. For instance, a high-throughput version of a prostatic acid phosphatase (PAP) activity assay using this compound was validated to search for both activators and inhibitors of PAP benthamopenarchives.com. While the identification of PAP activators in such screens can be challenging, the assay methodology is designed to detect compounds that enhance enzyme activity, providing potential research tools or leads for novel therapeutic agents benthamopenarchives.comresearchgate.net. The assay's ability to subtract compound fluorescence (background) helps to reduce false positive activators researchgate.net.
This compound is a widely used substrate for the discovery of phosphatase inhibitors across various enzyme families.
PHPT1 (Protein Histidine Phosphatase 1): this compound has proven to be an excellent substrate for monitoring PHPT1 activity, offering superior kinetic parameters and sensitivity compared to earlier methods acs.orgresearchgate.net. Optimized assay conditions for PHPT1 using this compound include 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0, with a critical dependence on reducing agents like dithiothreitol (B142953) (DTT) acs.org. The assay's robustness has facilitated extensive inhibitor screening, revealing PHPT1's susceptibility to transition metals. For example, studies have shown that zinc (Zn²⁺) inhibits PHPT1 at two apparent binding sites with IC₅₀ values of 25 ± 1 µM and 490 ± 20 µM, while copper (Cu²⁺) exhibits a single inhibitory site with an IC₅₀ of 500 ± 20 µM. Sodium orthovanadate (Na₃VO₄), a common phosphatase inhibitor, showed no inhibition up to 1 mM acs.orgresearchgate.net. Furthermore, illudalic acid analogs have been identified as potent non-covalent, non-competitive inhibitors of PHPT1, with the most potent compound, IA1-8H2, demonstrating an IC₅₀ value of 3.4 ± 0.7 µM researchgate.netresearchgate.netnih.gov.
Table 1: PHPT1 Kinetic Parameters and Inhibitor IC₅₀ Values Using this compound
| Parameter/Inhibitor | Value | Reference |
| Km (this compound) | 220 ± 30 µM | acs.orgresearchgate.net |
| kcat | 0.39 ± 0.02 s⁻¹ | acs.orgresearchgate.net |
| kcat/Km | 1,800 ± 200 M⁻¹s⁻¹ | researchgate.net |
| Zn²⁺ (IC₅₀, Site 1) | 25 ± 1 µM | acs.orgresearchgate.net |
| Zn²⁺ (IC₅₀, Site 2) | 490 ± 20 µM | acs.orgresearchgate.net |
| Cu²⁺ (IC₅₀) | 500 ± 20 µM | acs.orgresearchgate.net |
| IA1-8H2 (IC₅₀) | 3.4 ± 0.7 µM | researchgate.netnih.gov |
PAP (Prostatic Acid Phosphatase): this compound-based assays have been validated for high-throughput screening to identify small molecule modulators of PAP activity benthamopenarchives.comnih.gov. The non-fluorescent this compound is dephosphorylated by PAP into a highly fluorescent molecule, allowing for continuous monitoring of the reaction benthamopenarchives.com. This assay has been used to screen chemical libraries for PAP inhibitors, with control inhibitors like sodium L-(+)-tartrate used to determine IC₅₀ values under HTS conditions. For example, IC₅₀ values for sodium L-(+)-tartrate were determined to be 53 µM and 40 µM in two separate determinations using the HTS protocol benthamopenarchives.com.
PP1 (Protein Phosphatase 1): this compound is a versatile substrate for monitoring a variety of serine/threonine phosphatases, including PP1, PP-2A, and PP-2B, enabling the quantitative evaluation of their inhibitors thermofisher.com. Assays using this compound as a fluorogenic substrate for PP1 have been optimized for HTS, demonstrating linear increases in fluorescence with enzyme concentration and time researchgate.netresearchgate.net. These assays are suitable for identifying both direct PP1 inhibitors and compounds that disrupt interactions between PP1 and its regulatory subunits, leading to de-inhibition researchgate.net.
This compound-based assays are crucial for evaluating the specificity of phosphatase inhibitors, particularly given the broad and diverse nature of the phosphatase superfamily. By incorporating specific inhibitors into assay wells, it is possible to ensure selectivity for a particular class of phosphatases, such as tyrosine phosphatases or serine/threonine phosphatases, as other phosphatases may not hydrolyze this compound under the specified conditions thermofisher.com. For example, this compound has been used as a substrate in protein tyrosine phosphatase (PTP) activity assays to assess the specificity of various inhibitors, including for dual-specificity protein phosphatases (DUSPs) researchgate.netkribb.re.kr. This allows researchers to identify compounds that selectively target a specific phosphatase isoform, which is vital for developing therapeutic agents with minimal off-target effects mdpi.com.
Discovery of Enzyme Inhibitors (e.g., PHPT1, PAP, PP1)
Assay Development and Validation for HTS
The development and validation of this compound-based assays for HTS involve several critical steps to ensure robustness, reliability, and suitability for large-scale screening nih.govresearchgate.net.
This compound assays are highly compatible with automated liquid handling systems, a prerequisite for efficient HTS. These systems enable precise and rapid dispensing of reagents, enzymes, and compounds into multi-well plates. For instance, in PAP activity assays, automated liquid handlers such as the Biomek NX and Multidrop™ (Thermo) are used for the sequential addition of compounds, enzyme, this compound, and stop solution benthamopenarchives.comnih.gov. This automation ensures consistency across thousands of wells, significantly increasing throughput and reproducibility scribd.compageplace.dehighresbio.comsptlabtech.comgenfollower.com. The use of ANSI/SLAS-compliant labware and reagent reservoirs further enhances seamless integration with robotic platforms highresbio.comgenfollower.com.
Data analysis in this compound-based HTS involves several steps to accurately determine compound potency and characterize dose-response relationships. The primary readout is fluorescence, which is directly proportional to enzyme activity. To account for potential interference from fluorescent compounds in the library, background fluorescence from control wells (without enzyme) or compound fluorescence (without enzyme) is subtracted from the measured relative fluorescence units (RFU) benthamopenarchives.comresearchgate.net. This adjusted fluorescence is then used to calculate the percentage of inhibition or activation for each compound benthamopenarchives.com.
For compounds identified as hits, dose-response curves are generated by testing them at multiple concentrations. These curves allow for the calculation of half maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50% acs.orgmdpi.comreactionbiology.com. Software like GraphPad Prism is commonly used for this analysis acs.org. Assay validation also includes calculating statistical parameters such as the Z'-factor, which assesses assay quality and robustness. A Z'-factor of ≥0.78, for example, indicates an excellent assay suitable for HTS nih.govbenthamopenarchives.com. This rigorous validation ensures that the screening results are reliable and that identified hits are genuinely active compounds researchgate.netmdpi.com.
Assessment of Assay Robustness and Variability
The reliability and suitability of an assay for high-throughput screening are critically evaluated through metrics such as the Z'-factor and the Coefficient of Variation (%CV). The Z'-factor is a statistical measure that reflects both the signal dynamic range and the data variation, with values between 0.5 and 1.0 indicating a robust assay amenable to HTS. benthamopenarchives.comuni-hamburg.denih.govbasicmedicalkey.com For plate uniformity in HTS enzyme assays, a %CV of less than 10% is generally considered desirable. selvita.com
Detailed Research Findings:
Prostatic Acid Phosphatase (PAP) Assay: In a high-throughput version of a PAP activity assay utilizing this compound, the variability for inhibition was assessed. The %CV for maximum signal plates was 5.4%, for 2x enzyme concentration plates was 4.4%, and for minimum signal plates was 11.8%. benthamopenarchives.comnih.gov The calculated Z'-factor for the inhibition assay window was 0.83, and for the activation assay window, it was 0.60. benthamopenarchives.comnih.gov These values collectively confirm the assay's high robustness and good variability, making it well-suited for high-throughput screening of both activators and inhibitors of PAP activity. benthamopenarchives.comnih.gov Whole plate and IC50 variability studies further corroborated the robustness of this this compound-based assay. nih.gov
SHP2 Enzyme Assay: Optimization of a fluorescence-based SHP2 enzyme assay, employing this compound as a substrate, involved careful selection of enzyme and substrate concentrations. Using 0.5 nmol/L SHP2-WT and 10 μmol/L this compound, the assay yielded a relatively high signal-to-background (S/B) ratio and a linear fluorescence signal increase over 30 minutes, crucial for robust HTS. nih.gov
Striatal-Enriched Tyrosine Phosphatase (STEP) Assay: For STEP46, an optimal enzyme concentration of 0.5 nM was determined, which resulted in initial rates with a signal-to-background ratio exceeding 50. mdpi.com A Michaelis-Menten kinetic experiment revealed a Km value for this compound with STEP of 3 μM. mdpi.com Similarly, for PTP1B, a Km value of 25 μM for this compound was established. mdpi.com
Here is a summary of assay robustness metrics:
| Assay Type | Metric | Value | Interpretation | Source |
| PAP Inhibition | Z'-factor | 0.83 | Highly robust | benthamopenarchives.comnih.gov |
| PAP Activation | Z'-factor | 0.60 | Robust | benthamopenarchives.comnih.gov |
| PAP Max Plates | %CV | 5.4% | Good variability | benthamopenarchives.comnih.gov |
| PAP 2x Plates | %CV | 4.4% | Good variability | benthamopenarchives.comnih.gov |
| PAP Min Plates | %CV | 11.8% | Acceptable variability | benthamopenarchives.comnih.gov |
| SHP2 | S/B Ratio | High (optimized) | High quality for HTS | nih.gov |
| STEP46 | S/B Ratio | >50 | High quality for HTS | mdpi.com |
Strategies for Mitigating Assay Interferences in HTS
Fluorescence-based HTS assays, while highly sensitive, are susceptible to interferences, primarily from compound autofluorescence or fluorescence quenching. nih.govresearchgate.net Effective strategies are crucial to minimize false positive or false negative hits.
Detailed Research Findings:
DMSO Tolerance: The presence of dimethyl sulfoxide (B87167) (DMSO), commonly used as a solvent for compound libraries, is generally well-tolerated by recombinant phosphatases in this compound-based assays. For instance, a final DMSO concentration of 1% is typically manageable. nih.govresearchgate.net Even higher concentrations, such as 4% from manual transfer, may not significantly affect PTP stability or activity, provided the DMSO content is consistent across all wells, including controls. nih.govresearchgate.net
Compound autofluorescence is a significant challenge in fluorescence-based HTS, as it can mimic a positive signal and lead to false hits. Several approaches are employed to mitigate this issue:
Pre-read Protocol: A common strategy involves performing a "pre-read" of the assay plate before the addition of the this compound substrate. benthamopenarchives.comnih.gov This pre-read measures the intrinsic fluorescence of the compounds. By subtracting these pre-read values from the final fluorescence measurements obtained after the enzymatic reaction, the contribution of compound autofluorescence to the signal can be reduced. benthamopenarchives.comnih.gov While effective in reducing false positive activator hits, this subtraction method is not always 100% reliable. benthamopenarchives.com For example, in one screening campaign, pre-read subtraction reduced apparent activators from 166 to 36, with further manual triage based on pre-read fluorescence eliminating more. benthamopenarchives.com
Kinetic (Continuous) Assay Mode: Utilizing a kinetic assay format, where the reaction is monitored in real-time, can effectively circumvent initial fluorescence interference caused by autofluorescent compounds. nih.govresearchgate.netmdpi.comresearchgate.net By tracking the rate of product formation over time, the assay's sensitivity becomes less dependent on the initial fluorescence signal of the reaction mixture. nih.gov This allows for a more accurate determination of enzyme activity by measuring the change in fluorescence rather than an absolute endpoint value. researchgate.net
Orthogonal Substrates: When compound fluorescence interference is suspected, a robust mitigation strategy involves retesting the suspected compounds using orthogonal substrates. nih.govresearchgate.net For instance, substituting this compound with substrates like O-methyl-fluorescein phosphate (B84403) (OMFP) or p-nitrophenylphosphate (pNPP) can help confirm hits. nih.govresearchgate.net OMFP is often preferred over this compound due to its red-shifted excitation and emission wavelengths (e.g., OMFP: λex = 485 nm, λem = 535 nm; this compound: λex = 360 nm, λem = 460 nm), which inherently lower the chances of compound fluorescence interference. nih.govresearchgate.net Newer fluorophores with significantly red-shifted profiles, such as phosphorylated resorufin (B1680543) (pRES) (λex = 560 nm, λem = 585 nm) or two-photon excitable probes like TP-Phos, are also being developed to further reduce background from cellular autofluorescence and potential phototoxicity. researchgate.netnih.gov
Signal Enhancement: Increasing the amount of fluorescent product by using higher enzyme concentrations or longer reaction times (while ensuring the reaction remains within the linear range of substrate conversion) can also help to lessen the relative impact of compound interference. nih.govresearchgate.net
The choice between continuous and endpoint assay formats in HTS significantly impacts how enzyme activity is measured and how interferences are handled. basicmedicalkey.comassayquant.com
Continuous Assays:
Mechanism: Continuous assays monitor the enzymatic reaction in real-time, providing a dynamic view of the substrate-to-product conversion as it progresses. assayquant.com This involves continuously tracking the signal (e.g., fluorescence from DiFMU formation) throughout the experiment, generating a progress curve for each well. assayquant.comhawaii.edu
Advantages: This format is particularly valuable for obtaining detailed kinetic data and for in-depth characterization of inhibitors. assayquant.com Crucially, the real-time monitoring inherent in continuous assays helps to circumvent issues arising from initial compound autofluorescence, as the focus is on the rate of signal change rather than a single endpoint measurement. nih.govresearchgate.netmdpi.com this compound's properties make it an excellent substrate for these continuous measurements. thermofisher.comglpbio.comthermofisher.com
Application: this compound has been successfully employed in kinetic mode for various phosphatases, including PP1 and STEP, to accurately measure hydrolysis rates and determine kinetic parameters. researchgate.netmdpi.comhawaii.edu
Endpoint Assays:
Mechanism: Endpoint assays measure enzyme activity at a single, predetermined time point after the reaction has been initiated. assayquant.com The reaction is typically stopped or quenched, and the final amount of product accumulated is then measured. basicmedicalkey.comassayquant.com
Advantages: Endpoint assays are generally simpler to implement and provide a qualitative measure of enzyme activity, making them suitable for primary screening in HTS where a large number of compounds need to be quickly assessed for activity. assayquant.com
Challenges and Mitigation: While simpler, endpoint assays can be more susceptible to initial fluorescence interferences if not properly managed. benthamopenarchives.comnih.gov As discussed in section 4.3.1, incorporating a "pre-read" step to subtract background fluorescence from compounds is a common mitigation strategy in endpoint assays to reduce false positives. benthamopenarchives.comnih.gov For example, a modified endpoint fluorescence enzyme assay using this compound was developed for SHP2, where the relative fluorescence intensity was calculated by subtracting the initial fluorescence value from the ending fluorescence value. nih.gov
The selection between continuous and endpoint assays often depends on the specific research objective, balancing the need for detailed kinetic information with the demands of high-throughput screening efficiency. assayquant.com
Advanced Methodologies Utilizing Difmup in Research
Non-Invasive Molecular Imaging with DiFMUP
This compound serves as a prototype small imaging molecule for the non-invasive visualization and quantification of enzyme activity, notably alkaline phosphatase (ALP). Its utility in molecular imaging is primarily driven by its interaction with fluorine-19 (¹⁹F) and the resulting spectroscopic and imaging capabilities. plos.orgresearchgate.netplos.orgresearchgate.netnih.govnih.govresearchgate.netscience.govscience.gov
¹⁹FMRS plays a crucial role in detecting and distinguishing this compound and its enzymatic hydrolysis product. This compound, containing two non-equivalent fluorine atoms, exhibits a characteristic two-peak spectrum in ¹⁹FMRS, for instance, at -10 ppm and -27 ppm relative to a sodium fluoride (B91410) reference resonance. plos.orgnih.govresearchgate.net This spectroscopic signature allows for the direct measurement of this compound's presence and its subsequent transformation by enzymes. plos.orgresearchgate.netplos.orgresearchgate.net
Building upon the principles of ¹⁹FMRS, ¹⁹FMRSI extends the capability to provide anatomically accurate, non-invasive imaging of enzyme concentration and activity within tissues. plos.orgresearchgate.netplos.orgresearchgate.netnih.gov This technique has been successfully applied to quantitatively image alkaline phosphatase activity, particularly in bone tissue, offering a promising approach for assessing bone cell activity during formation. plos.orgresearchgate.netplos.orgresearchgate.netnih.gov
The activation of this compound by enzymes like alkaline phosphatase yields a characteristic pharmacokinetic profile. This profile can be quantitatively analyzed using non-localized ¹⁹FMRS, facilitating the development of pharmacokinetic models of enzyme activity. plos.orgresearchgate.netplos.orgresearchgate.net Such models typically conceptualize the system as a three-compartment system, encompassing unbound this compound substrate, the enzyme-substrate complex, and the this compound hydrolysis product concentrations. plos.orgplos.org This modeling approach allows for a deeper understanding of enzyme kinetics in complex biological environments.
The molecular structure of this compound incorporates two fluorine atoms positioned adjacent to a phosphate (B84403) group. plos.orgresearchgate.netplos.orgnih.govresearchgate.net These fluorine atoms are non-equivalent, resulting in distinct signals in the ¹⁹FMRS spectrum. plos.orgnih.govresearchgate.net Upon hydrolysis by an enzyme such as alkaline phosphatase, the phosphate group is cleaved and replaced by a hydroxyl group. This chemical transformation significantly alters the local environment of the fluorine atoms, leading to a detectable chemical shift variation in their signals. plos.orgnih.govresearchgate.net For example, the hydrolysis product of this compound exhibits resonances at -17 ppm and -41 ppm, clearly distinguishable from the parent compound. researchgate.net This distinct spectral change is fundamental to this compound's utility in molecular imaging, enabling the clear differentiation and quantification of the substrate and its product.
Pharmacokinetic Modeling of Enzyme Activity using this compound
Comparative Studies with Other Fluorogenic Substrates
This compound is often compared with other fluorogenic substrates to highlight its advantages in specific assay conditions, particularly for phosphatase activity measurements.
This compound (6,8-difluoro-4-methylumbelliferyl phosphate) is a fluorinated derivative of MUP (4-methylumbelliferyl phosphate). thermofisher.comfishersci.cominterchim.frthermofisher.com A key distinction lies in the properties of their respective hydrolysis products. The hydrolysis product of this compound, 6,8-difluoro-4-methylumbelliferone, possesses a significantly lower pKa (approximately 4.7-4.9) compared to the hydrolysis product of MUP, 4-methylumbelliferone (B1674119) (pKa ~7.8-7.9). thermofisher.comfishersci.cominterchim.frthermofisher.comthermofisher.com This lower pKa for this compound's product allows for optimal fluorescence detection at neutral or even moderately acidic pH, making it suitable for continuous assays under these conditions. thermofisher.comfishersci.cominterchim.frthermofisher.comthermofisher.com In contrast, MUP's product requires an alkaline pH (>9) for maximal fluorescence, limiting its application in continuous assays at physiological or acidic pH. thermofisher.cominterchim.frthermofisher.com
Furthermore, this compound's hydrolysis product exhibits a higher fluorescence quantum yield (0.89) than MUP's product (0.63), contributing to increased sensitivity in phosphatase measurements. thermofisher.com In practical applications, this compound has demonstrated superior sensitivity; for instance, it is approximately 100 times more sensitive than MUP for detecting prostatic acid phosphatase activity at pH 5.5. thermofisher.comthermofisher.com Kinetic studies have also shown that this compound can have a lower Michaelis constant (Km) for certain enzymes, such as protein phosphatase 5 (PP5), indicating a higher affinity. For PP5, this compound had a Km of 141 ± 10.7 µM, whereas MUP had a Km of 345.8 ± 38.5 µM. nih.gov
The comparative advantages are summarized in the following table:
Table 1: Comparison of this compound and MUP for Phosphatase Assays
| Feature | This compound | MUP |
| Product pKa | ~4.7-4.9 thermofisher.comfishersci.cominterchim.frthermofisher.comthermofisher.com | ~7.8-7.9 thermofisher.comfishersci.cominterchim.frthermofisher.com |
| Optimal Assay pH | Neutral to moderately acidic thermofisher.cominterchim.frthermofisher.com | Alkaline (>9) thermofisher.cominterchim.frthermofisher.com |
| Fluorescence Quantum Yield (Product) | 0.89 thermofisher.com | 0.63 thermofisher.com |
| Sensitivity (e.g., prostatic acid phosphatase at pH 5.5) | ~100x more sensitive than MUP thermofisher.comthermofisher.com | Less sensitive thermofisher.comthermofisher.com |
| Km for PP5 | 141 ± 10.7 µM nih.gov | 345.8 ± 38.5 µM nih.gov |
Difmup in Cellular and Tissue Based Research
Monitoring Extracellular Phosphatase Activity
DiFMUP has proven effective in monitoring extracellular phosphatase activity. Studies have demonstrated its extracellular activation by alkaline phosphatase (ALP)-positive mouse bone precursor cells plos.orgresearchgate.netnih.gov. The hydrolysis product of this compound is predominantly recovered from the cell culture medium, indicating that the enzymatic reaction primarily occurs extracellularly plos.orgnih.gov. This characteristic makes this compound a valuable tool for investigating phosphatase activities occurring on the surface of cells or in the extracellular matrix.
Studies in Osteoblastic Cells and Bone Tissue
This compound has been extensively applied in research involving osteoblastic cells and bone tissue, particularly for assessing alkaline phosphatase (ALP) activity, a key enzyme in bone formation and biomineralization plos.orgresearchgate.netnih.govscience.gov.
Imaging of Alkaline Phosphatase Activity in Bone Formation
This compound serves as a prototype small imaging molecule for non-invasive, quantitative molecular imaging of bone cell activity plos.orgresearchgate.netnih.gov. Its molecular structure, containing two fluorine atoms adjacent to a phosphate (B84403) group, allows for the distinction between this compound and its hydrolysis product using 19Fluorine magnetic resonance spectroscopy (19FMRS) and 19FMRSI (magnetic resonance spectroscopic imaging) plos.orgresearchgate.netnih.govresearchgate.net. This capability enables anatomically accurate, non-invasive imaging of ALP concentration and activity in rat bone plos.orgresearchgate.netnih.gov.
Research has shown that this compound is efficiently activated by ALP-positive osteoblastic cells and purified bone tissue, such as rat tibia plos.orgresearchgate.netnih.gov. The hydrolysis of this compound in the presence of bone tissue exhibits a time-dependent activation comparable to that observed with ALP-positive cells plos.orgnih.govplos.org.
Response to Enzyme Inhibitors in Cellular Contexts (e.g., Levamisole)
The ALP-dependent activation of this compound in both osteoblastic cells and bone tissue is significantly inhibited by the addition of known ALP inhibitors, such as levamisole (B84282) plos.orgresearchgate.netnih.govplos.org. This inhibition confirms the specificity of this compound for ALP activity in these biological contexts. For instance, the hydrolysis of this compound by purified rat tibia bone was markedly reduced in the presence of 2 mM levamisole plos.orgnih.gov. Similarly, the activation of this compound on ALP-expressing 7F2 osteoblastic cells was restricted, and fluorescence remained at background levels in ALP-negative MC3T3-E1#4 cells plos.orgnih.gov.
Studies involving osteoblastic cells have also explored the modulation of intracellular neutral phosphatases by bisphosphonates using this compound. For example, confluent monolayers of UMR106 osteoblastic cells incubated with advanced glycation endproducts-modified bovine serum albumin and varying concentrations of Alendronate showed changes in neutral phosphatase activity, which was determined by the rate of fluorescent product appearance from this compound hydrolysis in cell lysates unlp.edu.ar.
Considerations for Intracellular Applications
While this compound is invaluable for in vitro phosphatase assays, its application for monitoring in vivo intracellular phosphatase activity faces certain challenges the-twinkle-factory.comresearchgate.net.
Challenges with Cellular Compatibility
This compound can be readily hydrolyzed by most classes of phosphatases, reporting on aggregate phosphatase activity rather than the activity of a specific family or single enzyme member nih.gov. This broad specificity can be a limitation for intracellular applications where distinguishing the activity of individual phosphatases is crucial. Furthermore, the excitation and emission wavelengths of this compound (λex = 360 nm, λem = 455 nm) are in the UV/blue region of the spectrum caymanchem.comaatbio.comnih.gov. This can lead to higher background fluorescence from cellular autofluorescence and potential toxicity due to high-energy excitation nih.gov. Strategies for improving cellular compatibility of fluorogenic phosphatase assays include developing fluorophores with red-shifted excitation and emission profiles nih.govresearchgate.net.
Background Fluorescence from Cellular Autofluorescence
The spectral properties of this compound, with its excitation in the UV range and emission in the blue region, can contribute to significant background fluorescence from cellular autofluorescence nih.govresearchgate.net. This background signal can interfere with the accurate measurement of this compound hydrolysis within cells, making it challenging to differentiate the specific signal from the probe's product nih.govuni-hamburg.de. Newer probes with red-shifted excitation and emission wavelengths, such as phosphorylated resorufin (B1680543) (pRES) (λex = 560 nm, λem = 585 nm), have been developed to mitigate this issue, resulting in lower background from cellular autofluorescence and reduced toxicity from high-energy excitation nih.gov.
Future Directions and Emerging Research Avenues for Difmup
Novel DiFMUP Derivatives for Enhanced Performance
The development of novel this compound derivatives is a promising avenue to further optimize its properties for specific research needs. Modifications can aim to improve selectivity, cell permeability, and spectral characteristics. For instance, while this compound itself shows broad reactivity with various phosphatases, efforts are underway to create derivatives with enhanced selectivity for particular enzyme classes or even individual phosphatases nih.govthermofisher.com.
One area of focus is the design of probes that can overcome limitations in complex biological samples, such as challenges with cell permeability and detection wavelengths nih.gov. Researchers are exploring new functionalities to increase sensitivity and enable detection in heterogeneous samples nih.gov. For example, the incorporation of specific recognition elements could allow for the spatial analysis of individual phosphatase activities within biological systems nih.gov.
The table below summarizes key kinetic parameters of this compound with various phosphatases, highlighting its broad utility and the potential for derivative development to fine-tune these interactions.
| Enzyme Type | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Protein Tyrosine Phosphatase | PTP1B | 5 | - | - | nih.gov |
| Protein Tyrosine Phosphatase | STEP | 1.8 ± 0.04 | - | - | mdpi.com |
| Protein Tyrosine Phosphatase | PTPN2 | 30.5 | - | - | mdpi.com |
| Protein Tyrosine Phosphatase | PTPN6 | 421.5 | - | - | mdpi.com |
| Protein Histidine Phosphatase | PHPT1 | 220 ± 30 | 0.39 ± 0.02 | 1800 ± 200 | acs.org |
| Serine/Threonine Protein Phosphatase | PP5 | 141 ± 10.7 | - | - | nih.gov |
Integration with Multiplexed Assays
The integration of this compound with multiplexed assay platforms represents a significant step towards high-throughput and comprehensive analysis of phosphatase activities. Multiplexed assays allow for the simultaneous measurement of multiple parameters, leading to more efficient data acquisition and a deeper understanding of complex biological processes researchgate.netresearchgate.net.
This compound's fluorescent properties make it suitable for use in microfluidic bead-based immunoassays and other miniaturized systems that enable multiplexed detection of proteins researchgate.net. These systems offer advantages such as reduced reagent consumption and high-throughput capacity researchgate.net. For instance, microfluidic devices integrated with picoinjectors can achieve high-throughput kinetic measurements for various assay conditions, including enzyme kinetics and inhibition studies researchgate.net.
The ability to distinguish this compound and its hydrolysis product using 19Fluorine magnetic resonance spectroscopy (19FMRS) and 19FMRSI further expands its potential for multiplexed imaging applications, particularly in tissues where optical penetration is limited plos.orgresearchgate.net. This allows for non-invasive, anatomically accurate imaging of enzyme concentration and activity researchgate.net.
Applications in Systems Biology and Pathway Analysis
This compound's utility extends to systems biology and pathway analysis, where it can contribute to understanding the intricate networks of protein phosphorylation and dephosphorylation. By enabling continuous and sensitive monitoring of phosphatase activity, this compound facilitates the study of enzyme kinetics and the impact of inhibitors on cellular pathways nih.gov.
In systems biology, this compound can be employed to profile the activity of various phosphatases within a cellular context, providing insights into their roles in signal transduction, metabolism, and disease thermofisher.commdpi.commdpi.com. For example, this compound has been used to assess the enzymatic activity of protein tyrosine phosphatases (PTPs) such as STEP and PTP1B, which are implicated in neurodegenerative and neuropsychiatric disorders, as well as insulin (B600854) resistance mdpi.commdpi.com. The ability to screen for selective inhibitors using this compound-based assays is crucial for drug discovery efforts targeting these pathways mdpi.commdpi.com.
The data below illustrates the use of this compound in high-throughput screening (HTS) for phosphatase inhibitors, demonstrating its applicability in identifying compounds that modulate specific enzymatic activities.
| Target Phosphatase | Assay Type | Z'-factor | Notes | Reference |
| PP5c | Fluorescence | 0.87 | Good linearity, suitable for HTS | nih.gov |
| PP1c | Fluorescence | 0.84 | Suitable for HTS | researchgate.net |
| PP1c-I-1(P) complex | Fluorescence | 0.73 | Suitable for HTS | researchgate.net |
Advanced Computational and Theoretical Studies of this compound Reactivity
Advanced computational and theoretical studies are crucial for a deeper understanding of this compound's reactivity and for rational design of future derivatives. These studies can elucidate the molecular mechanisms of this compound hydrolysis by various phosphatases, predict binding affinities, and guide the synthesis of more effective probes.
Computational methods, such as molecular docking and quantum chemistry calculations, can provide detailed insights into the interactions between this compound and enzyme active sites acs.orgnih.gov. This can help in identifying key residues involved in substrate recognition and catalysis, as well as understanding the impact of structural modifications on reactivity and selectivity acs.orgnih.gov. For example, molecular docking studies have been used to elucidate enantioselective binding mechanisms of inhibitors with protein targets, a principle that can be applied to this compound derivatives acs.org.
Furthermore, theoretical studies can explore the excited-state properties of this compound and its fluorescent product, DiFMU, to optimize their photophysical characteristics. This includes predicting changes in quantum yield, photostability, and excitation/emission maxima upon structural alterations, thereby facilitating the design of probes with improved signal-to-noise ratios and multiplexing capabilities. The integration of computational predictions with experimental validation will accelerate the discovery and development of next-generation this compound-based tools.
Q & A
Q. How is DiFMUP utilized in quantitative phosphatase activity assays?
this compound serves as a fluorogenic substrate for continuous phosphatase activity measurement. Its hydrolysis by phosphatases (e.g., alkaline/acid phosphatases) releases the fluorescent product DiFMU, detectable at excitation/emission maxima of 358/450 nm. A standard protocol involves:
- Reagents : 50 mM Tris buffer (pH 8.0), this compound stock (dissolved in DMSO or water), and BSA to stabilize enzymes .
- Instrumentation : Fluorescence spectrophotometers (e.g., Turner BioSystems TD-700) calibrated with alkaline phosphatase standards (1.0–100 pg/ml sensitivity) .
- Procedure : Pre-incubate enzyme with this compound, measure fluorescence kinetics, and calculate activity using a standard curve .
Q. Why is this compound preferred over non-fluorinated substrates like MUP?
this compound’s fluorination reduces photobleaching while retaining high quantum yield (0.89 vs. MUP’s 0.63). Its lower pKa (4.9 vs. MUP’s 7.8) enables sensitive detection of acid phosphatases without requiring alkaline pH adjustments .
Q. What are the critical controls for validating this compound-based assays?
- Blank controls : Measure background fluorescence of buffer + this compound without enzyme.
- Inhibition controls : Use phosphatase inhibitors (e.g., sodium orthovanadate) to confirm signal specificity.
- Standard curve reproducibility : Triplicate measurements of enzyme standards ensure linearity (R² > 0.98) .
Advanced Research Questions
Q. How does substrate selection (this compound vs. peptide substrates) influence inhibitor screening outcomes?
Substrate choice significantly impacts hit compound identification. For example:
- Peptide substrates (e.g., pCAP-based) better mimic physiological phosphorylation sites, identifying inhibitors like EGCDG (IC₅₀ = 50 nM).
- This compound yields higher signal-to-noise ratios (S/N ~1325 vs. ~235 for peptides) but may miss context-dependent inhibitors.
| Parameter | Peptide Substrate | This compound |
|---|---|---|
| Z’ factor | 0.68 | 0.81 |
| Hit overlap (%) | 60% | 60% |
| Novel inhibitors (%) | 40% | 30% |
| Source: Comparative screen of 2,000 compounds |
Q. What strategies optimize this compound concentration in kinetic studies of protein tyrosine phosphatases (PTPs)?
- Substrate titration : Use 10 µM this compound for PTP1B/PTPN2 IC₅₀ assays to balance sensitivity and cost.
- Pre-steady-state analysis : Monitor "burst" kinetics (e.g., stopped-flow mixing with PP2C) to resolve catalytic rates (kₐₜ) and binding constants (Kₘ) .
Q. How can this compound be integrated into microfluidic systems for high-throughput applications?
- Magnetic bead capture : Immobilize phosphatases on beads in microchannels; transfer to this compound-containing chambers with <0.002% carryover.
- Real-time detection : Use on-chip fluorescence readers to quantify enzymatic conversion (e.g., 100% this compound hydrolysis in 15 minutes) .
Q. How should researchers address contradictory data when this compound assays conflict with alternative methods?
- Cross-validation : Compare this compound results with colorimetric substrates (e.g., pNPP) or immunoblotting.
- Contextual factors : Consider pH, ionic strength, and enzyme isoforms (e.g., SHP1 vs. LYP) that alter substrate affinity .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound assay data?
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., four-parameter logistic model).
- Error analysis : Report SEM for triplicate experiments and apply ANOVA for multi-group comparisons .
Q. How do fluorinated substrates like this compound enhance live-cell phosphatase imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
